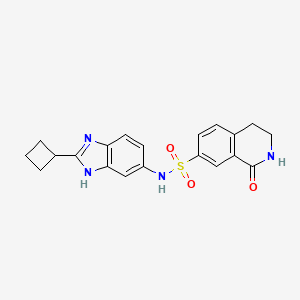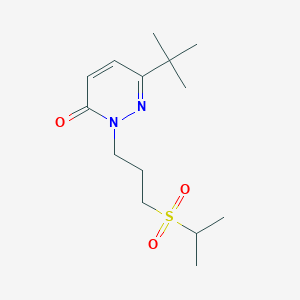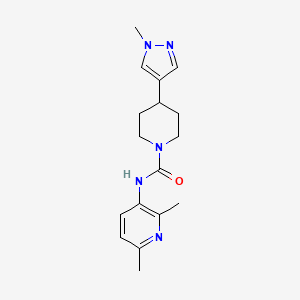![molecular formula C16H19N3O2S2 B6970040 2-methylsulfanyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B6970040.png)
2-methylsulfanyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfanyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring, a morpholine ring, and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the morpholine ring and the methylsulfanyl group. The final step involves the formation of the benzamide linkage.
Thiazole Ring Formation: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.
Morpholine Ring Introduction: The morpholine ring can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.
Methylsulfanyl Group Addition: The methylsulfanyl group can be added via a nucleophilic substitution reaction using a methylthiol reagent.
Benzamide Formation: The final step involves coupling the synthesized thiazole-morpholine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-methylsulfanyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-methylsulfanyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving thiazole and morpholine derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-methylsulfanyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The thiazole and morpholine rings are known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the benzamide core can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methylsulfanyl-N-[(2-piperidin-4-yl-1,3-thiazol-5-yl)methyl]benzamide
- 2-methylsulfanyl-N-[(2-morpholin-4-yl-1,3-oxazol-5-yl)methyl]benzamide
- 2-methylsulfanyl-N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]benzamide
Uniqueness
2-methylsulfanyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide is unique due to the specific combination of functional groups and rings in its structure. The presence of both a thiazole and morpholine ring, along with a methylsulfanyl group, provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-22-14-5-3-2-4-13(14)15(20)17-10-12-11-18-16(23-12)19-6-8-21-9-7-19/h2-5,11H,6-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZLNGSWYUOPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CN=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B6969959.png)

![N,4-dimethyl-3-[[3-(3-methylpyridin-2-yl)cyclohexyl]amino]benzamide](/img/structure/B6969967.png)
![(3-Methoxy-4-methylphenyl)-[4-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6969981.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-phenyl-1,4-diazepane-1-carboxamide](/img/structure/B6969995.png)
![4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol](/img/structure/B6969998.png)

![1-[(2-Methylphenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)piperazine](/img/structure/B6970007.png)
![1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine](/img/structure/B6970018.png)

![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B6970026.png)
![tert-butyl N-[3-oxo-3-[[3-(trifluoromethyl)pyridin-4-yl]methylamino]propyl]carbamate](/img/structure/B6970027.png)
![N-[(2-methyl-1-benzofuran-3-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6970033.png)
![1-[3-(5-bromopyridin-3-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-ethoxybutan-1-one](/img/structure/B6970046.png)
